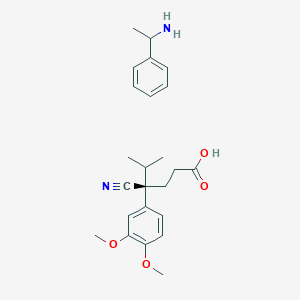

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

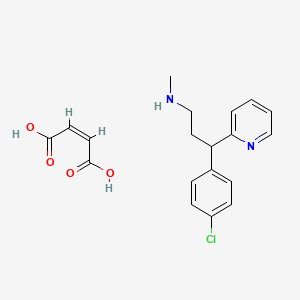

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions needed for the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications

1. Synthesis and Pharmacological Characterization

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been synthesized and characterized for their role as dopamine receptor ligands. These compounds have shown potential in biochemical endpoints in membrane homogenates prepared from rat corpus striatum, indicating their relevance in neurological research (Charifson et al., 1988).

2. Racemization Process for Key Intermediate

The compound has been studied for its racemization process, which is significant in preparing the urinary antispasmodic drug solifenacin. This research is crucial for the industrial recycling of the R enantiomer resulting from classical resolution used to obtain the S enantiomer on a large scale (Bolchi et al., 2013).

3. Estrogen Receptor Modulators

Tetrahydroisoquinoline derivatives have been identified as selective estrogen receptor modulators (SERMs), displaying potencies and antagonist behaviors in various assays. This is important in the development of drugs targeting estrogen receptors (Renaud et al., 2003).

4. Neuroprotective Effects

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline has shown neuroprotective effects against dopaminergic neurotoxins in cultured rat mesencephalic neurons. This points to its potential use in developing treatments for neurodegenerative diseases like Parkinson's disease (Kotake et al., 2005).

5. Anticancer Properties

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. For example, substituted 1,2,3,4-tetrahydroisoquinolines have shown potential as anticancer agents, emphasizing the importance of this compound in cancer research (Redda et al., 2010).

6. Local Anesthetic Activity and Toxicity Studies

There's also research focusing on the local anesthetic activity, acute toxicity, and structure-toxicity relationship in series of synthesized 1-Aryltetrahydroisoquinoline alkaloid derivatives, which is significant for understanding the therapeutic and adverse effects of these compounds (Azamatov et al., 2023).

Safety And Hazards

properties

CAS RN |

1217607-42-5 |

|---|---|

Product Name |

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 |

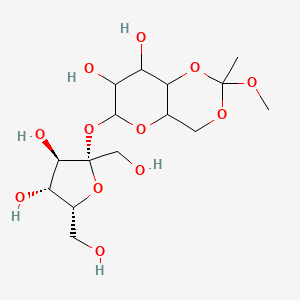

Molecular Formula |

C₁₅H₁₀D₅N |

Molecular Weight |

214.32 |

synonyms |

(1S)-1,2,3,4-Tetrahydro-1-(phenyl-d5)isoquinoline; _x000B_(+)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline; (S)-(+)-1-(Phenyl-d5)-1,2,3,4-tetrahydroisoquinoline; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

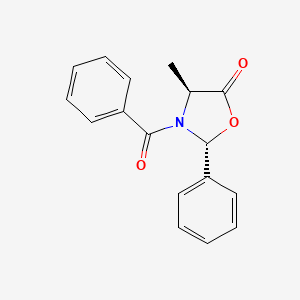

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)